3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid is an organic compound with the molecular formula CHBrFNO and a molecular weight of 276.10 g/mol. It features a butyric acid backbone substituted with an amino group at the third position and a 5-bromo-2-fluorophenyl group at the fourth position. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities, particularly in the development of pharmaceuticals and agrochemicals .
The compound is synthesized through various organic reactions, often requiring specific reaction conditions and catalysts to achieve high purity and yield. The primary sources for information on this compound include chemical databases, research articles, and patents that detail its synthesis, properties, and applications .
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid can be classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid group. It also falls under the category of halogenated aromatic compounds due to the presence of bromine and fluorine substituents on the phenyl ring.
The synthesis of 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid typically involves multi-step organic reactions. A common synthetic route includes:
The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity. For instance, continuous flow reactors may be employed in industrial settings to maintain consistent reaction conditions .
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid can undergo various chemical transformations:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry .
The reactivity of this compound is influenced by both the amino group and the halogen substituents, allowing for diverse synthetic pathways that can lead to novel derivatives with potentially enhanced biological activities.
The mechanism of action for 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid involves its interaction with biological targets, likely through modulation of neurotransmitter systems or enzymatic pathways. The presence of halogen atoms may enhance binding affinity or specificity towards certain receptors or enzymes.
While specific data on its mechanism may be limited, compounds with similar structures have been shown to interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function .
3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid has potential applications in:
Halogenated aryl derivatives leverage halogen bonding and steric effects to optimize drug-receptor interactions. Bromine’s polarizability enhances binding to electron-rich sites (e.g., carbonyls, aromatic residues), while fluorine’s electronegativity improves metabolic stability and membrane permeability [6]. In 3-amino-4-(5-bromo-2-fluorophenyl)butyric acid, the meta-bromo group facilitates electron withdrawal, amplifying the phenyl ring’s π-stacking potential, and the ortho-fluorine imposes torsional constraints that favor bioactive conformations . This halogen synergy is evidenced in commercial derivatives like 3-(Boc-amino)-4-(3-fluorophenyl)butyric acid (C₁₅H₂₀FNO₄), where fluorine alone enhances pharmacokinetic profiles [8].
Halogenation also enables bioisosteric replacement: Bromine can serve as a "heavy atom" mimetic for groups like methyl (-CH₃) or chlorine, allowing tunable steric bulk without compromising reactivity. For example, brominated analogs of sitagliptin intermediates exploit this for dipeptidyl peptidase-4 (DPP-4) inhibition [5]. The compound’s physicochemical profile—moderate lipophilicity balanced by hydrogen-bonding capacity (donor: 2, acceptor: 4)—exemplifies halogen-driven optimization [1] .
Table 2: Physicochemical Properties of Halogenated Aminobutyric Acid Derivatives
Compound | Molecular Weight (g/mol) | Halogen Substituents | XLogP3 |
---|---|---|---|
3-Amino-4-(5-bromo-2-fluorophenyl)butyric acid | 276.10 | Br (C5), F (C2) | -0.7 |
3-Amino-4-(4-bromo-2-fluorophenyl)butyric acid | 276.10 | Br (C4), F (C2) | -0.7 |
3-(Boc-amino)-4-(3-fluorophenyl)butyric acid | 297.32 | F (C3) | ~1.8* |
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | 229.19 | F (C2,C4,C5) | ~1.2* |
**Estimated from Boc-group contribution
This compound’s backbone mirrors endogenous GABA—a key inhibitory neurotransmitter—but its 5-bromo-2-fluorophenyl substituent introduces steric and electronic parallels to purine nucleotides. The aryl ring mimics purine’s imidazole-pyrimidine system, enabling π-stacking with adenosine receptors or nucleotide-binding enzymes [4] [6]. Bromine’s van der Waals radius (1.85 Å) resembles purine’s C8-methyl group, facilitating hydrophobic pocket occupancy, while fluorine’s electronegativity (-I effect) mimics purine nitrogen’s charge distribution . Such mimicry is exploited in GABA-derived pharmaceuticals like (R)-baclofen (GABA₃ agonist) and (S)-pregabalin (α₂δ ligand), where aryl halogens fine-tune target specificity [4].
Enantioselective synthesis routes further underscore this analogy. Photoredox-catalyzed radical additions to dehydroalanine generate β-substituted GABA derivatives with >90% enantiomeric excess (ee), positioning the bromo-fluorophenyl group to engage chiral binding pockets (e.g., GABA transaminase) [4]. The compound’s -CH₂-CH₂- linker replicates purine ribose’s flexible tether, enabling conformational adaptation during target binding. As synthetic intermediates, such derivatives streamline access to bioactive molecules like rolipram (PDE4 inhibitor) or nebracetam (nootropic), where halogenated aryl groups enhance potency [4].
Table 3: Molecular Similarity to Bioactive Compounds
Parameter | 3-Amino-4-(5-bromo-2-fluorophenyl)butyric Acid | GABA | Adenine Nucleotide |
---|---|---|---|
Core Structure | Butyric acid + Aryl substituent | Butyric acid | Purine + Ribose |
Key Functional Groups | -NH₂, -COOH, Aryl-Br/F | -NH₂, -COOH | N-heterocycle, Phosphate |
Halogen Interactions | Bromine (hydrophobic), Fluorine (dipole) | None | None |
Target Engagement | Enzymes/receptors via halogen bonding | GABA receptors | Kinases, Polymerases |
Substituted GABA analogs evolved from simple alkyl chains (e.g., gabapentin) to halogenated aryl systems in the 2000s, driven by demands for CNS-penetrant therapeutics. Early routes relied on classical resolution, but asymmetric catalysis breakthroughs enabled efficient enantiopure synthesis. For instance, 3-(Boc-amino)-4-(5-bromo-2-fluorophenyl)butyric acid (CAS: N/A; MW: 376.22 g/mol) emerged as a key intermediate, leveraging Boc-protection for chiral amine preservation during coupling [2] [5]. The 2010s saw photoredox methods accelerate this evolution: Visible-light-induced radical additions constructed β-aryl GABA derivatives with fluorinated quaternary stereocenters in 42–89% yield and 90–97% ee [4].
Commercial availability reflects this progression. While early analogs required custom synthesis, suppliers like AccelaChem now offer diverse derivatives (e.g., SY225052 at $795/g), enabling rapid analog exploration [2]. Patent CN112500316A further highlights industrial scaling of enantiopure versions like Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid, targeting diabetes drugs [5]. Today, over 15 analogs exist, including 3-amino-4-(5-chloro-2-fluorophenyl)butyric acid and 3-amino-4-[4-(trifluoromethoxy)phenyl]butyric acid, demonstrating scaffold versatility [2] [8].
Table 4: Evolution Timeline of Substituted Aminobutyric Acid Derivatives
Era | Key Developments | Example Compounds |
---|---|---|
1990s | Linear alkyl derivatives; Classical resolution | Gabapentin, Vigabatrin |
Early 2000s | Aryl-substituted analogs; Boc-protection strategies | (R)-Baclofen precursors |
2010–2020 | Halogenated derivatives; Asymmetric photoredox catalysis | 3-Amino-4-(5-bromo-2-fluorophenyl)butyric acid |
2020–Present | Industrial-scale enantioselective synthesis; Multi-halogen systems | Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid [5] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1